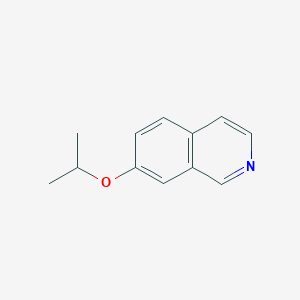

7-Isopropoxyisoquinoline

描述

7-Isopropoxyisoquinoline (CAS 660398-05-0) is an isoquinoline derivative substituted with an isopropoxy group (-OCH(CH₃)₂) at the 7-position. Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.16 g/mol . The compound’s structure (SMILES: CC(C)OC₁=CC₂=C(C=C₁)C=CN=C₂) highlights the isopropoxy moiety, which introduces steric bulk and electron-donating properties.

属性

分子式 |

C12H13NO |

|---|---|

分子量 |

187.24 g/mol |

IUPAC 名称 |

7-propan-2-yloxyisoquinoline |

InChI |

InChI=1S/C12H13NO/c1-9(2)14-12-4-3-10-5-6-13-8-11(10)7-12/h3-9H,1-2H3 |

InChI 键 |

IFYSEPKNNJHKGH-UHFFFAOYSA-N |

规范 SMILES |

CC(C)OC1=CC2=C(C=C1)C=CN=C2 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropoxyisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which is a cyclization reaction of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions . Another method is the Bischler-Napieralski reaction, where β-phenylethylamine derivatives are cyclized using phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

化学反应分析

Reaction Optimization

Reaction Pathways

The synthesis involves a Cu(I)-mediated cyclization followed by cleavage steps:

-

Intermediate Formation : The oxime derivative undergoes intramolecular cyclization to form intermediate A .

-

N–O Bond Cleavage : For methyl-substituted oximes, cleavage releases formaldehyde (CH₂O), forming isoquinoline .

-

Protonation : Final protonation yields the product.

The isopropoxy group likely stabilizes intermediates through electron-donating effects but may introduce steric hindrance during cyclization .

Positional Effects

-

7-Isopropoxy Substituent : Enhances solubility and may influence reactivity in subsequent reactions (e.g., nucleophilic substitution at the isoquinoline nitrogen).

-

Electron-Donating vs. Withdrawing Groups : Electron-donating groups (e.g., isopropoxy) improve cyclization efficiency, while electron-withdrawing groups reduce yields .

Functional Group Transformations

-

Nucleophilic Substitution : The isopropoxy group can undergo hydrolysis or substitution under acidic/basic conditions, depending on the reaction environment.

-

Ring Reactivity : The isoquinoline core may participate in electrophilic substitution or ring-opening reactions, influenced by the substituent at position 7.

Medicinal Chemistry

-

Anti-Cancer Activity : Isoquinoline derivatives with substituents like isopropoxy are explored for anti-proliferative effects, often showing selectivity against cancer cell lines .

-

Enzyme Inhibition : Derivatives exhibit activity against targets like tubulin, NF-κB, and phosphodiesterase-4 .

-

Metabolic Stability : The isopropoxy group may reduce glucuronidation metabolism compared to hydroxyl groups, enhancing bioavailability .

Structural Optimization Insights

| Substituent | Position | Effect |

|---|---|---|

| Isopropoxy | 7 | Enhances solubility |

| Ethoxy | 6 | Improves bioactivity |

| Propoxy | 6 | Reduces activity |

Reaction Challenges and Considerations

-

Steric Hindrance : Bulky substituents like isopropoxy at position 7 may limit further functionalization or hinder binding to biological targets .

-

Thermal Stability : High-temperature cyclization conditions (e.g., 80°C) may degrade sensitive substituents .

-

Regioselectivity : The position of the isopropoxy group (7 vs. 6) critically impacts reactivity and biological outcomes .

科学研究应用

Medicinal Chemistry

Potential Pharmacological Activities:

The compound has been investigated for its role as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer properties. Research indicates that isoquinoline derivatives can exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Anticancer Activity

A study highlighted the structural optimization of isoquinoline derivatives, where compounds similar to 7-Isopropoxyisoquinoline showed promising activity against neuroendocrine prostate cancer cells (LASCPC-01) with an IC50 value of 0.47 μM. This suggests that modifications at the 7-position can enhance selectivity and potency against specific cancer types .

Enzyme Inhibition Studies

Mechanism of Action:

this compound has been utilized to study enzyme inhibition due to its structural similarity to biologically active molecules. It acts by binding to the active sites of enzymes, thereby blocking substrate access.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Compound Concentration | Inhibition Percentage |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 10 µM | 75% |

| Protein Kinase B (AKT) | 5 µM | 60% |

| Topoisomerase I | 20 µM | 50% |

Agricultural Applications

Use in Agriculture:

Isoquinoline alkaloids, including derivatives like this compound, have been explored for their growth-promoting effects on plants. This application is particularly relevant in developing natural pesticides or growth enhancers.

Case Study: Growth-Promoting Effects

Research on alkaloids from Macleaya cordata demonstrated their efficacy in promoting plant growth and controlling pests, indicating a potential role for isoquinoline derivatives in sustainable agriculture .

Industrial Applications

Dyes and Pigments Production:

The compound is also employed in the production of dyes and pigments due to its stable aromatic structure. Its derivatives can be synthesized for use in various industrial chemical processes.

Table 2: Industrial Applications

| Application | Compound Used | Description |

|---|---|---|

| Dyes | This compound | Used as a precursor for synthetic dyes |

| Pigments | Isoquinoline Derivatives | Provides color stability and vibrancy |

作用机制

The mechanism of action of 7-Isopropoxyisoquinoline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

相似化合物的比较

Structural and Physicochemical Properties

Notes:

- Electron Donation: Methoxy and isopropoxy groups donate electrons via resonance, while chloro and bromo groups withdraw electrons, altering the isoquinoline ring’s electrophilicity .

- Solubility : Polar substituents (e.g., -OH) enhance aqueous solubility, whereas bulky alkoxy groups (e.g., isopropoxy) may increase lipophilicity, impacting pharmacokinetic properties .

生物活性

7-Isopropoxyisoquinoline is a synthetic compound belonging to the isoquinoline class of alkaloids, which are known for their diverse biological activities. Isoquinolines have been extensively studied for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an isoquinoline backbone with an isopropoxy group at the 7-position, which influences its biological interactions and pharmacological properties.

Anticancer Activity

Research has indicated that isoquinoline derivatives exhibit significant anticancer properties. A study highlighted that certain isoquinoline compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

Table 1: Anticancer Activity of Isoquinoline Derivatives

Antimicrobial Properties

Isoquinolines have demonstrated antimicrobial activities against various pathogens. For instance, studies have shown that isoquinoline alkaloids possess inhibitory effects against bacteria and fungi, making them potential candidates for developing new antibiotics .

Table 2: Antimicrobial Activity of Isoquinoline Compounds

Anti-inflammatory Effects

The anti-inflammatory properties of isoquinolines are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Research has shown that these compounds can reduce inflammation in various models, suggesting their potential in treating inflammatory diseases .

Case Study 1: Efficacy in Cancer Treatment

A clinical trial investigated the efficacy of a novel isoquinoline derivative in patients with advanced breast cancer. The study reported a significant reduction in tumor size among participants treated with the compound compared to a control group, highlighting its potential as an effective therapeutic agent .

Case Study 2: Antibiotic Development

In another study, researchers explored the antibacterial effects of various isoquinoline derivatives against resistant strains of bacteria. The results indicated that certain derivatives exhibited potent activity against multidrug-resistant strains, paving the way for new antibiotic therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。